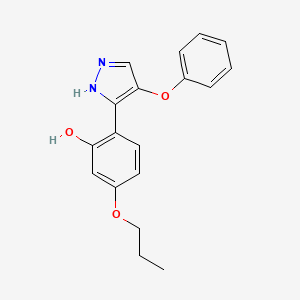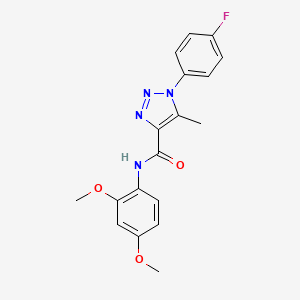![molecular formula C19H14ClIN2OS B4672378 N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-naphthalen-1-ylacetamide](/img/structure/B4672378.png)
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-naphthalen-1-ylacetamide
Vue d'ensemble
Description
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-naphthalen-1-ylacetamide is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring, a chloro-iodophenyl group, and a carbamothioyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-naphthalen-1-ylacetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthalen-1-ylacetamide Core: This step involves the acylation of naphthalene with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2-naphthalen-1-ylacetamide.
Introduction of the Chloro-iodophenyl Group: The chloro-iodophenyl group is introduced via a halogenation reaction. This can be achieved by treating the appropriate aniline derivative with iodine monochloride.
Formation of the Carbamothioyl Linkage: The final step involves the reaction of the chloro-iodophenyl derivative with thiourea to form the carbamothioyl linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbamothioyl group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-naphthalen-1-ylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-isopropylbenzamide
- N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide
- N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-(2-furyl)acrylamide
Uniqueness
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-naphthalen-1-ylacetamide is unique due to its specific structural features, such as the naphthalene ring and the combination of chloro and iodo substituents
Propriétés
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClIN2OS/c20-16-11-14(21)8-9-17(16)22-19(25)23-18(24)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEBNXJWNJFMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(=S)NC3=C(C=C(C=C3)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClIN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4672305.png)
![2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4672312.png)
![2-[2-bromo-4-[(E)-[1-(3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4672316.png)
![2-({3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B4672323.png)
![4-[((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4672330.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B4672333.png)

![1-(3-CHLOROPHENYL)-4-[3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE](/img/structure/B4672349.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA](/img/structure/B4672357.png)

![2-[({3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID](/img/structure/B4672367.png)
![N-benzyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4672385.png)
![(4-benzyl-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4672390.png)
![N~4~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4672398.png)
